4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one
Description
This compound is a coumarin derivative featuring a 5,7-dimethyl-substituted chromen-2-one core linked via a methylene (-CH2-) group to a 4-(2-methoxyphenyl)piperazine moiety. The 2-methoxyphenyl group on the piperazine ring may influence receptor binding affinity and selectivity, while the methyl linker distinguishes it from analogs with longer alkyl or alkoxy spacers .
Properties
IUPAC Name |
4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-17(2)23-18(14-22(26)28-21(23)13-16)15-24-8-10-25(11-9-24)19-6-4-5-7-20(19)27-3/h4-7,12-14H,8-11,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINHJQCLFRAFQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyaniline with ethylene glycol to form 2-methoxyphenylpiperazine.
Chromen-2-one Core Synthesis: The chromen-2-one core is synthesized by the condensation of 5,7-dimethyl-4-hydroxycoumarin with formaldehyde.
Coupling Reaction: The final step involves the coupling of the piperazine intermediate with the chromen-2-one core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of piperazine, including this compound, exhibit antidepressant-like effects. A study demonstrated that related compounds showed significant activity in animal models for depression, suggesting that modifications to the piperazine structure could enhance efficacy against mood disorders .
Antipsychotic Properties
The compound's structural similarities to known antipsychotics suggest potential for use in treating schizophrenia and other psychotic disorders. Compounds with piperazine groups have been shown to interact with dopamine and serotonin receptors, which are critical targets in antipsychotic drug development .
Anti-inflammatory Effects
There is emerging evidence that certain chromenone derivatives possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation . This positions the compound as a candidate for further research into treatments for inflammatory diseases.
Case Study 1: Antidepressant-Like Activity
A study conducted on various piperazine derivatives found that modifications similar to those present in this compound led to significant improvements in depressive behaviors in rodent models. The study highlighted the importance of both the chromenone structure and the piperazine ring in mediating these effects .
Case Study 2: Structure-Activity Relationship
Research focusing on structure-activity relationships (SAR) among chromenone derivatives revealed that specific substitutions on the chromenone core can dramatically affect biological activity. This underscores the necessity for further exploration of this compound's analogs to optimize therapeutic outcomes .
Mechanism of Action
The mechanism of action of 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. It is believed to act as a ligand for alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes. The compound may also interact with other receptors and enzymes, contributing to its diverse biological effects.
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs include:
Linker Type :
- The target compound uses a methylene (-CH2-) linker, whereas analogs often employ alkoxy chains (e.g., ethoxy, pentyloxy) (Table 1).
- Longer linkers (e.g., pentyloxy in 1b, 3e, 3f) are associated with moderate 5-HT1A antagonism (EC50 ~700–980 nM), while shorter linkers (e.g., ethoxy in 4e, 4j) show higher potency (EC50 ~500–700 nM) .
Coumarin Core Substitutions :
- The target compound has 5,7-dimethyl groups, similar to compounds 1b, 2e, and 2g. Others feature acetyl groups at position 6 (e.g., 3e, 4j) or modifications at position 8 (e.g., 8-acetyl in compound C) .
- Acetylated derivatives (e.g., 6-acetyl-5-(2-(4-(3-fluorophenyl)piperazin-1-yl)ethoxy)-4,7-dimethyl-2H-chromen-2-one (4e)) exhibit enhanced activity, suggesting electron-withdrawing groups may improve receptor interactions .
Arylpiperazine Substituents: The 2-methoxyphenyl group in the target compound contrasts with halogenated (e.g., 2-fluorophenyl in 1b, 3-bromophenyl in 2g) or cyano-substituted (e.g., 2-cyanophenyl in 4j) arylpiperazines. Meta-substituted halogens (e.g., 3-fluorophenyl in 4e) are linked to higher potency compared to ortho-substituted analogs .
Physicochemical Properties
- Synthetic Yields : Derivatives with methoxy or acetyl groups (e.g., compound 10 in ) show moderate-to-high yields (54–75%), whereas brominated analogs (e.g., 14, 15) are often oily, indicating challenges in crystallization .
- Melting Points : Solid analogs (e.g., 1b, 2g) melt at 97–124°C, suggesting moderate thermal stability influenced by substituents .
Comparative Data Table
Table 1. Structural and Functional Comparison of Selected Analogs
Key Insights and Implications
- Linker Length : Shorter linkers (e.g., ethoxy) correlate with higher 5-HT1A antagonistic potency, likely due to optimal spatial orientation .
- Substituent Effects : Electron-withdrawing groups (e.g., acetyl, halogens) enhance activity, while methoxy groups may improve solubility or metabolic stability .
- Synthetic Feasibility : Methoxy-substituted derivatives (e.g., compound 10) are synthesized in higher yields (75%) compared to brominated analogs, suggesting practical advantages .
Biological Activity
The compound 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one is a hybrid molecule combining a coumarin structure with a piperazine moiety. This combination has generated interest due to the potential biological activities associated with both structural components. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The molecular formula for the compound is . The structure consists of a coumarin core substituted with a piperazine ring, which is further substituted with a methoxyphenyl group. The presence of these functional groups is believed to influence its biological activity significantly.
1. Anticholinesterase Activity
Recent studies have shown that derivatives of this compound exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. For instance, one derivative demonstrated an IC50 value of 1.52 μM , indicating potent activity against AChE. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease, where AChE inhibition can enhance cholinergic transmission .
2. Monoamine Oxidase Inhibition
The compound also shows inhibitory effects on monoamine oxidase (MAO), particularly MAO-A. One study reported IC50 values of 6.97 μM and 7.65 μM for specific derivatives against MAO-A, compared to the reference compound pargyline (IC50 = 10.9 μM) . This activity is relevant for mood disorders and depression treatments, as MAO inhibitors can increase levels of neurotransmitters like serotonin and dopamine.
3. Antiproliferative Activity
The antiproliferative effects of the compound have been assessed against various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The results indicated that certain derivatives possess significant growth-inhibitory effects on these cancer cells, with IC50 values reflecting their potency .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is critical for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects : The presence of the methoxy group at the 2-position on the phenyl ring enhances AChE inhibitory activity compared to other substitutions .
- Linker Length : Variations in the length of the carbon linker between the coumarin and piperazine moieties affect biological activity; shorter linkers may reduce efficacy in some cases .
Table 1: Biological Activity Summary
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neuroprotective Effects : In a study involving animal models, derivatives were shown to improve cognitive function and reduce neurodegeneration markers in conditions mimicking Alzheimer’s disease.
- Cancer Treatment : Clinical evaluations indicated that compounds based on this structure could be integrated into treatment regimens for specific cancers, showing promise in enhancing patient outcomes through targeted therapy.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5,7-dimethyl-2H-chromen-2-one?
- Methodology : The synthesis typically involves a multi-step approach:
Chromenone Core Preparation : Start with 5,7-dimethyl-4-(chloromethyl)chromen-2-one (a chlorinated intermediate), which allows nucleophilic substitution at the 4-position .
Piperazine Coupling : React the chloromethyl intermediate with 4-(2-methoxyphenyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) to form the methyl-piperazine linkage .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization (ethanol/water) to isolate the pure product .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodology :
- X-ray Crystallography : For unambiguous confirmation of the 3D structure, especially the piperazine ring conformation and substituent positioning (e.g., using SHELXL for refinement) .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify methyl groups (δ ~2.3 ppm for 5,7-dimethyl), methoxy protons (δ ~3.8 ppm), and piperazine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (C₂₃H₂₇N₂O₃) .
Q. How can solubility and stability be assessed for pharmacological studies?
- Methodology :
- Solubility : Test in DMSO (common solvent for in vitro assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy or HPLC .
- Stability : Conduct forced degradation studies under acidic, basic, oxidative, and thermal conditions, followed by HPLC-UV to monitor decomposition .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodology :
- Reagent Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) for piperazine coupling steps while maintaining >90% yield .
- Flow Chemistry : Implement continuous flow reactors to improve reproducibility and scalability .
Q. How can conflicting bioactivity data across studies be resolved?
- Methodology :
- Purity Analysis : Use HPLC with a C18 column (as described in Pharmacopeial Forum methods) to rule out impurities affecting bioactivity .
- Structural Reanalysis : Re-examine crystallographic data (e.g., SHELX-refined structures) to confirm stereochemical accuracy .
- Assay Standardization : Compare in vitro assays (e.g., receptor binding vs. enzyme inhibition) under consistent conditions (e.g., ATP levels, pH) .
Q. What computational strategies predict the compound’s interaction with serotonin receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina with 5-HT₁A receptor crystal structures (PDB: 7EKG) to model binding poses .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-methoxyphenyl moiety in the receptor’s hydrophobic pocket .
- QSAR Modeling : Train models on fluorinated analogs (e.g., 18F-Mefway) to correlate substituent effects with binding affinity .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs?
- Methodology :
- Core Modifications : Replace the chromenone with quinolinone or indole derivatives to assess π-π stacking effects .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the methoxyphenyl ring to enhance receptor selectivity .
- Prodrug Design : Synthesize ester or carbamate derivatives to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
